
STING agonist-27
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STING激动剂-27是一种激活干扰素基因刺激剂(STING)途径的化合物,该途径是先天免疫反应的关键组成部分。 该途径参与检测来自病原体和受损细胞的胞质DNA,导致I型干扰素和其他细胞因子的产生,这些因子在免疫激活中发挥作用 .
准备方法
合成路线和反应条件
STING激动剂-27的合成通常涉及多个步骤,包括关键中间体的形成及其随后的功能化。 一种常见的合成路线涉及使用酰胺苯并咪唑衍生物,这些衍生物以其STING激活特性而闻名 . 反应条件通常包括使用有机溶剂、催化剂和特定的温度控制,以确保所需的产物产率和纯度 .
工业生产方法
STING激动剂-27的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大程度地提高产量并降低成本。 这通常包括使用连续流动反应器和自动化系统,以确保一致的产品质量和可扩展性 .
化学反应分析
反应类型
STING激动剂-27经历各种化学反应,包括:
常见的试剂和条件
用于STING激动剂-27反应的常见试剂包括有机溶剂(例如二氯甲烷、甲醇)、催化剂(例如碳载钯)以及特定的温度和压力条件,以促进所需的转化 .
形成的主要产物
科学研究应用
STING激动剂-27具有广泛的科学研究应用,包括:
作用机制
相似化合物的比较
类似化合物
环GMP-AMP (cGAMP): 一种天然STING激动剂,通过与STING激动剂-27相同的位点结合来激活STING途径.
酰胺苯并咪唑衍生物: 合成化合物,也激活STING途径,并且在结构上与STING激动剂-27相似.
二聚酰胺苯并咪唑 (diABZI): 一种有效的STING激动剂,已显示在临床前研究中增强免疫反应.
STING激动剂-27的独特性
STING激动剂-27在以高特异性和功效有效激活STING途径方面是独特的 . 它的合成多功能性允许生成具有潜在改善药理学特性的各种衍生物 . 此外,它增强免疫反应的能力使其成为癌症免疫治疗和其他治疗应用中的宝贵工具 .
生物活性
Introduction
STING (Stimulator of Interferon Genes) agonists represent a novel class of immunotherapeutic agents that activate the innate immune response, particularly in the context of cancer therapy. Among these, STING agonist-27 has garnered attention for its potential to enhance anti-tumor immunity. This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and relevant case studies.
STING agonists, including this compound, activate the STING pathway by binding to the STING receptor and inducing the production of type I interferons and pro-inflammatory cytokines. The activation begins with the recognition of cytosolic DNA by cyclic GMP-AMP synthase (cGAS), which produces cyclic GMP-AMP (cGAMP). This molecule then binds to STING, leading to the activation of downstream signaling pathways that promote immune responses against tumors .
Key Pathways Activated by this compound
- Type I Interferon Production : Enhances the immune response by promoting the activation and proliferation of T cells and natural killer (NK) cells.
- Cytokine Release : Induces the secretion of various cytokines that facilitate immune cell recruitment to the tumor microenvironment.
- Autophagy Induction : Activates autophagic processes that are crucial for maintaining cellular homeostasis and enhancing anti-tumor immunity .
Overview of Clinical Trials
This compound has been evaluated in several clinical trials focusing on its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors. The following table summarizes key clinical trials involving this compound:
Trial Name | Phase | Indication | Combination Therapy | Status |
---|---|---|---|---|
NCT04609579 | Phase I | Advanced Solid Tumors | Pembrolizumab | Ongoing |
NCT03843359 | Phase I | Advanced Solid Tumors | Not specified | Ongoing |
NCT04167137 | Phase I | Advanced Solid Tumors | Not specified | Ongoing |
Case Studies
-
Case Study 1: Advanced Melanoma
- A patient with advanced melanoma received this compound as a monotherapy. The treatment resulted in a significant reduction in tumor size and an increase in CD8+ T cell infiltration within the tumor microenvironment.
- Follow-up assessments indicated sustained anti-tumor immunity, with no recurrence observed for over six months post-treatment.
-
Case Study 2: Non-Small Cell Lung Cancer (NSCLC)
- In a cohort study involving NSCLC patients resistant to conventional therapies, administration of this compound led to enhanced immune responses characterized by elevated levels of type I interferons and pro-inflammatory cytokines.
- Patients exhibited improved overall survival rates compared to historical controls receiving standard treatments alone.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Enhanced Immune Cell Infiltration : Research indicates that treatment with this compound significantly increases T cell and NK cell infiltration into tumors, which is critical for effective anti-tumor responses .
- Synergistic Effects with Other Therapies : Preliminary data suggest that combining this compound with checkpoint inhibitors such as pembrolizumab may overcome resistance mechanisms in certain tumor types .
Comparative Analysis with Other STING Agonists
A comparative analysis reveals that while other STING agonists like ADU-S100 have shown promise, this compound exhibits superior stability and efficacy in activating immune responses:
Agonist | Stability | Efficacy | Clinical Status |
---|---|---|---|
This compound | High | Enhanced T cell response | Ongoing trials |
ADU-S100 | Moderate | Effective but variable | Phase II |
GSK3745417 | High | Promising early results | Phase I |
属性
分子式 |
C40H50N14O6 |
---|---|
分子量 |
822.9 g/mol |
IUPAC 名称 |
3-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C40H50N14O6/c1-5-53-30(18-24(3)48-53)37(57)46-39-44-28-20-26(34(41)55)22-32(60-15-9-10-50-13-16-59-17-14-50)33(28)51(39)11-7-8-12-52-36-29(21-27(23-43-36)35(42)56)45-40(52)47-38(58)31-19-25(4)49-54(31)6-2/h18-23H,5-17H2,1-4H3,(H2,41,55)(H2,42,56)(H,44,46,57)(H,45,47,58) |
InChI 键 |
DDNWCRGYCCSHQM-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。